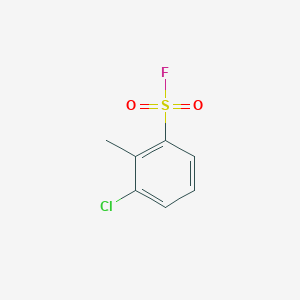

3-Chloro-2-methylbenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-2-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylbenzene-1-sulfonyl fluoride typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with a fluorinating agent. One common method is the fluoride-chloride exchange reaction, where the sulfonyl chloride is treated with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in an appropriate solvent like acetonitrile .

Industrial Production Methods

Industrial production of sulfonyl fluorides often employs similar fluoride-chloride exchange reactions but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The choice of fluorinating agent and reaction conditions can be optimized to minimize by-products and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylbenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride is replaced by other nucleophiles such as amines or alcohols.

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Electrophilic Aromatic Substitution: Products include nitro derivatives and halogenated aromatic compounds.

Scientific Research Applications

3-Chloro-2-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.

Chemical Biology: The compound is utilized in the development of covalent inhibitors that target specific enzymes or proteins, exploiting the reactivity of the sulfonyl fluoride group.

Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, including enzyme inhibitors and other bioactive molecules.

Materials Science: The compound is used in the modification of surfaces and the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism by which 3-Chloro-2-methylbenzene-1-sulfonyl fluoride exerts its effects is primarily through the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The molecular targets often include serine or cysteine residues in the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-2-methylbenzene-1-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

4-Methylbenzenesulfonyl fluoride: Lacks the chloro substituent but retains the sulfonyl fluoride group.

Uniqueness

3-Chloro-2-methylbenzene-1-sulfonyl fluoride is unique due to the presence of both a chloro and a methyl group on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents with the sulfonyl fluoride group makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology .

Biological Activity

3-Chloro-2-methylbenzene-1-sulfonyl fluoride, also known as chloromethylphenylsulfonyl fluoride, is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its electrophilic properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications as a chemical probe, and relevant case studies.

This compound is characterized by its sulfonyl fluoride functional group, which acts as a reactive electrophile. This reactivity allows it to form covalent bonds with nucleophilic residues in proteins, particularly serine, cysteine, and lysine. The compound's ability to modify these residues makes it useful in studying protein function and interactions.

Key Mechanisms:

- Covalent Modification: The sulfonyl fluoride group reacts with nucleophilic amino acid side chains, leading to irreversible inhibition of target proteins.

- Selective Targeting: This compound can selectively modify specific residues in enzymes, which can be exploited for probing enzyme mechanisms and identifying active sites.

Applications in Chemical Biology

Sulfonyl fluorides like this compound have been utilized as chemical probes in various biological studies. Their applications include:

- Protease Inhibition: These compounds are often used to inhibit serine proteases by modifying the active site serine residue.

- Target Identification: They can help identify protein targets in complex biological systems through covalent labeling.

- Mapping Protein Interactions: The ability to label specific residues allows researchers to map interactions within protein complexes.

Table 1: Summary of Biological Activities

Case Study: Inhibition of Dihydrofolate Reductase (DHFR)

A notable study demonstrated that sulfonyl fluorides could inhibit dihydrofolate reductase (DHFR) by modifying a critical serine residue within the enzyme's active site. This modification was shown to disrupt the enzyme's function, highlighting the potential for using this compound as a tool for studying folate metabolism and related pathways .

Case Study: Targeting Kinases

Another application involved the use of sulfonyl fluorides to probe kinase activity. By covalently labeling specific kinases, researchers were able to determine selectivity profiles and interaction dynamics within cellular environments. This approach provided insights into kinase regulation and potential therapeutic targets for cancer treatment .

Properties

IUPAC Name |

3-chloro-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJWNLYVEWUAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.